molecular formula C17H14ClN3OS B10866930 4-chloro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide

4-chloro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B10866930
M. Wt: 343.8 g/mol
InChI Key: OGGAXNWJVYIFGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N~1~-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)benzamide is a heterocyclic compound that features a benzothiophene ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N~1~-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)benzamide typically involves the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a cyanoacetamide.

    Cyclization to Form the Pyrimidine Ring: The benzothiophene derivative is then subjected to cyclization with formamide to form the pyrimidine ring.

    Chlorination: The resulting compound is chlorinated using phosphorus oxychloride (POCl~3~) to introduce the chlorine atom.

    Amidation: Finally, the chlorinated compound is reacted with an appropriate amine to form the benzamide derivative

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N~1~-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly employed.

Major Products

Scientific Research Applications

4-Chloro-N~1~-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N~1~-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine
  • 2-[5-(3-chloro-4-methylphenyl)-2-furyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

4-Chloro-N~1~-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)benzamide is unique due to its specific substitution pattern and the presence of both benzothiophene and pyrimidine rings.

Properties

Molecular Formula

C17H14ClN3OS

Molecular Weight

343.8 g/mol

IUPAC Name

4-chloro-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzamide

InChI

InChI=1S/C17H14ClN3OS/c18-11-7-5-10(6-8-11)16(22)21-15-14-12-3-1-2-4-13(12)23-17(14)20-9-19-15/h5-9H,1-4H2,(H,19,20,21,22)

InChI Key

OGGAXNWJVYIFGT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.